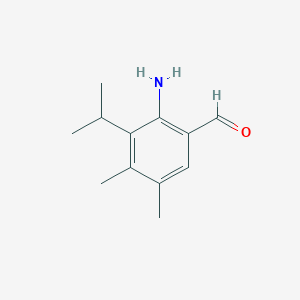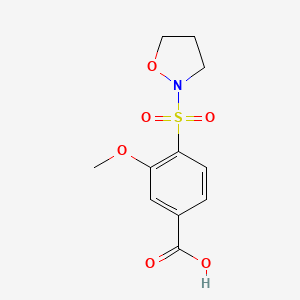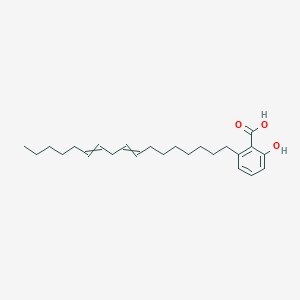![molecular formula C20H13ClN2 B13649466 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a biphenyl group and a chlorine atom attached to the quinoxaline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Quinoxaline Formation: The biphenyl intermediate is then reacted with o-phenylenediamine in the presence of a suitable oxidizing agent to form the quinoxaline ring.
Chlorination: The final step involves the chlorination of the quinoxaline ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the compound can yield dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity to these targets, while the quinoxaline core facilitates the inhibition of enzymatic activity. This dual interaction disrupts critical biological pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline
Comparison:
- 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is unique due to the specific positioning of the chlorine atom, which influences its reactivity and binding properties.
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline has the chlorine atom at a different position, leading to variations in its chemical behavior and applications.
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline differs in the position of the biphenyl group, affecting its overall stability and reactivity.
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline has a bromine atom instead of chlorine, which can alter its electronic properties and reactivity.
Propriétés
Formule moléculaire |
C20H13ClN2 |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
2-chloro-3-(3-phenylphenyl)quinoxaline |
InChI |
InChI=1S/C20H13ClN2/c21-20-19(22-17-11-4-5-12-18(17)23-20)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
Clé InChI |
GLORZCSFIDGIPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)

![tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13649401.png)



![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)





